molecular formula C14H20Cl2N2O B13657630 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride

7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride

Cat. No.: B13657630
M. Wt: 303.2 g/mol
InChI Key: BVNAOKXCXXDFCN-UHFFFAOYSA-N
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Description

7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride is a chemical compound that belongs to the class of quinolinones It is characterized by the presence of a piperidine ring attached to a dihydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the quinolinone core.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinolinone derivatives.

    Reduction: Dihydroquinolinone derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and receptor interactions.

    Industry: It is utilized in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Piperidin-4-yloxy)-1H-indole
  • 3-Piperidin-4-yl-1H-indole

Uniqueness

7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one dihydrochloride is unique due to its specific structural features, such as the combination of a piperidine ring and a dihydroquinolinone core

Properties

Molecular Formula

C14H20Cl2N2O

Molecular Weight

303.2 g/mol

IUPAC Name

7-piperidin-4-yl-3,4-dihydro-1H-quinolin-2-one;dihydrochloride

InChI

InChI=1S/C14H18N2O.2ClH/c17-14-4-3-11-1-2-12(9-13(11)16-14)10-5-7-15-8-6-10;;/h1-2,9-10,15H,3-8H2,(H,16,17);2*1H

InChI Key

BVNAOKXCXXDFCN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC3=C(CCC(=O)N3)C=C2.Cl.Cl

Origin of Product

United States

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